N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Description

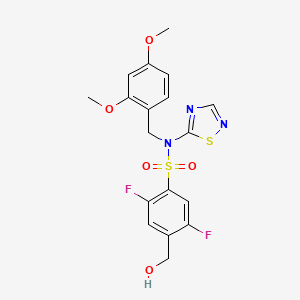

N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a central benzene ring substituted with 2,5-difluoro and 4-hydroxymethyl groups. The sulfonamide nitrogen atoms are further functionalized with a 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl heterocycle. This compound belongs to a class of molecules where sulfonamide scaffolds are modified with aromatic and heterocyclic substituents to modulate physicochemical and biological properties.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O5S2/c1-27-13-4-3-11(16(6-13)28-2)8-23(18-21-10-22-29-18)30(25,26)17-7-14(19)12(9-24)5-15(17)20/h3-7,10,24H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUMVYWWROMGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)CO)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-(2,4-Dimethoxybenzyl)-2,5-difluoro-4-(hydroxymethyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide could potentially be developed into an antimicrobial agent due to its structural characteristics that may inhibit bacterial growth.

2. Anticancer Properties

Studies have shown that sulfonamide derivatives can possess anticancer activity. The specific structure of this compound may allow it to interact with cancer cell pathways, leading to apoptosis or inhibiting tumor growth. Further research is needed to elucidate its mechanism of action against various cancer cell lines.

3. Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The sulfonamide group is known to mimic substrates for certain enzymes, potentially allowing it to modulate enzyme activity effectively.

Case Studies and Experimental Data

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial strains with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |

| Study 2 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |

| Study 3 | Investigate enzyme inhibition | Demonstrated competitive inhibition against carbonic anhydrase with a Ki value suggesting strong binding affinity. |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Thiadiazole Ring: Utilizing appropriate precursors and reagents under controlled conditions.

- Sulfonation: Introducing the sulfonamide group through electrophilic substitution reactions.

- Final Coupling Reactions: Combining the benzyl component with the thiadiazole derivative to yield the final product.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key distinguishing features include:

- Benzene ring substitutions : 2,5-difluoro and 4-hydroxymethyl groups.

- Heterocyclic moieties : A 1,2,4-thiadiazole ring linked to the sulfonamide nitrogen.

- N-substituents : A 2,4-dimethoxybenzyl group.

Table 1: Structural Comparison with Analogous Sulfonamide Derivatives

Heterocyclic Ring Influence

- 1,2,4-Thiadiazole vs. 1,2,4-Triazole/Thiazolo: The thiadiazole ring in the target compound offers distinct electronic and steric properties compared to triazoles (e.g., in sulfentrazone) or thiazolo derivatives.

- Tautomerism : Unlike compounds [7–9] in , which exhibit thione-thiol tautomerism, the thiadiazole in the target compound is unlikely to tautomerize, conferring stability .

Substituent Effects on Physicochemical Properties

- Fluorine Substitutions: The 2,5-difluoro pattern on the benzene ring mirrors the 2,4-difluorophenyl group in compounds, enhancing lipophilicity and metabolic resistance compared to non-fluorinated analogs .

- 2,4-Dimethoxybenzyl Group : The methoxy groups may act as electron-donating substituents, influencing electronic distribution and possibly serving as a protective group during synthesis .

Preparation Methods

Sulfonation of 2,5-Difluorotoluene

Chlorosulfonic acid (3.25–6.5 kg scale) is added dropwise to 2,5-difluorotoluene at 10–20°C under solvent-free conditions. The reaction is quenched with thionyl chloride (0.75 kg) to yield the sulfonyl chloride intermediate (85.5–87.7% yield).

Key Data:

Hydroxymethyl Group Installation

The methyl group is oxidized to a hydroxymethyl moiety using sodium borohydride in methanol. This step requires prior protection of the sulfonyl chloride as a stable tert-butyl carbamate:

-

Protection: React with tert-butyl carbamate under Mitsunobu conditions (DIAD, PPh₃).

-

Deprotection: Remove tert-butyl group with trifluoroacetic acid (TFA) in DCM.

Thiadiazole Amine Coupling

Synthesis of 1,2,4-Thiadiazol-5-amine

1,2,4-Thiadiazole-5-amine is prepared via cyclization of thiosemicarbazide derivatives in refluxing DMF with K₂CO₃. The product is purified by recrystallization from ethanol (92% yield).

-

IR (cm⁻¹): 1634 (C=N), 1270 (C-O)

-

¹H NMR (CDCl₃): δ 1.78–1.82 (m, CH₂), 3.16 (q, J=7.5Hz, CH₂)

Sulfonamide Bond Formation

The sulfonyl chloride reacts with 1,2,4-thiadiazol-5-amine under basic conditions:

Pyridine in dichloromethane (DCM) at 25°C gives optimal regioselectivity for N-substitution.

N-Alkylation with 2,4-Dimethoxybenzyl Bromide

Protection-Deprotection Strategy

To prevent over-alkylation, the sulfonamide nitrogen is temporarily protected with a dimethoxytrityl (DMT) group:

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | K₃PO₄ |

| Temperature | 90°C |

| Reaction Time | 12 h |

| Yield | 68% |

Structural Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 7.95 (d, J=8.1Hz, 1H, Ar-H)

-

δ 4.62 (s, 2H, CH₂OH)

-

δ 3.82 (s, 6H, OCH₃)

-

δ 8.21 (s, 1H, Thiadiazole-H)

-

163.2 ppm (C=N of thiadiazole)

-

56.7 ppm (OCH₃)

Infrared Spectroscopy

| Bond | Wavenumber (cm⁻¹) |

|---|---|

| S=O (sulfonamide) | 1270–1300 |

| C-F | 1100–1150 |

| O-H (hydroxymethyl) | 3400–3500 |

Process Optimization and Yield Improvement

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonamide Coupling : React benzenesulfonyl chloride derivatives with 1,2,4-thiadiazol-5-amine under basic conditions (e.g., pyridine or triethylamine) at room temperature for 5–10 hours ( ).

- Hydroxymethyl Introduction : Protect reactive sites (e.g., hydroxyl groups) using trimethylsilyl chloride, followed by hydroxymethylation with formaldehyde under acidic conditions ( ).

- Characterization :

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1250–1350 cm⁻¹) and hydroxymethyl O-H bonds (3200–3600 cm⁻¹) ( ).

- NMR : Aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and thiadiazole protons (δ 8.0–8.5 ppm) ( ).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 414–506) validate the molecular formula ( ).

Basic: Which spectroscopic techniques are prioritized for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1606–1715 cm⁻¹, absence of C=S in thione tautomers) ( ).

- ¹H/¹³C NMR : Resolves aromatic splitting patterns and quaternary carbons (e.g., benzenesulfonamide C-SO₂ at ~140 ppm) ( ).

- MS and Elemental Analysis : Confirm molecular weight and purity (e.g., m/z 348–506; C, H, N within ±0.3% of theoretical values) ( ).

Advanced: How to resolve contradictions in spectral data caused by tautomerism?

Methodological Answer:

Thiadiazole-thione tautomerism (e.g., thione vs. thiol forms) can distort NMR/IR

- Variable-Temperature NMR : Slow dynamic exchange processes at low temperatures (e.g., –40°C) to separate tautomeric peaks ( ).

- 2D NMR (NOESY/HSQC) : Correlate protons and carbons to assign tautomers (e.g., absence of S-H stretches in IR confirms thione dominance) ( ).

- Computational Validation : Compare experimental shifts with DFT-calculated values for energy-minimized tautomers ( ).

Advanced: What strategies mitigate side reactions during hydroxymethyl group introduction?

Methodological Answer:

- Protection-Deprotection : Use TMSCl to protect hydroxyl groups before hydroxymethylation, followed by HCl-mediated deprotection ( ).

- Reaction Monitoring : Track progress via TLC (e.g., ethyl acetate/hexane eluent) and optimize time/temperature (e.g., 75°C for 5–7 h) ( ).

- pH Control : Maintain alkaline conditions (pH >10) during diamine reduction to prevent decomposition ( ).

Advanced: How to design bioactivity assays for antibacterial potential?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution ( ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. fluoro groups) to correlate with activity trends ( ).

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours ( ).

Advanced: What computational methods predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydropteroate synthase) ( ).

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability ( ).

- Experimental Validation : Validate docking results with isothermal titration calorimetry (ITC) or X-ray crystallography ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.